molecular formula C22H24N4O5S3 B2655713 4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-62-3

4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2655713
CAS RN: 865182-62-3
M. Wt: 520.64
InChI Key: HKHIYAUFYVDQTA-GYHWCHFESA-N
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Description

Molecular Structure Analysis

The molecular formula of similar compounds varies, for example, one has a molecular formula of C22H27N3O4S2, another has a molecular formula of C20H22FN3O3S2 , and yet another has a molecular formula of C28H40N4O5S2 . The molecular weight also varies accordingly.

Scientific Research Applications

Anticancer Potential

Research on derivatives closely related to 4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide has shown significant promise in the field of oncology. For instance, certain indapamide derivatives, which share structural similarities, demonstrated proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents. These compounds inhibited human carbonic anhydrase isoforms, which play a crucial role in cancer cell proliferation and survival, with IC50 values indicating their effectiveness at inhibiting these enzymes (Ö. Yılmaz et al., 2015).

Carbonic Anhydrase Inhibition

The inhibition of human carbonic anhydrases has been a significant focus of research due to its implications in various diseases, including cancer, glaucoma, and edema. Studies involving 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide derivatives have explored new structural features to enhance inhibitory potency and selectivity toward human carbonic anhydrase isoforms, showcasing the potential of such compounds in therapeutic applications (S. Distinto et al., 2019).

Cytotoxic Evaluation

The synthesis and cytotoxic evaluation of substituted sulfonamide Schiff bases have also been explored, indicating that these compounds exhibit cytotoxic activity towards breast cancer cell lines. This research suggests that certain benzothiazole sulfonamides could be developed into effective chemotherapeutic agents, highlighting the potential for compounds like this compound in cancer therapy (V. Govindaraj et al., 2021).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of heterocyclic compounds that share structural features with this compound has demonstrated significant potential. For example, studies on arylazopyrazole pyrimidone clubbed heterocyclic compounds have shown promising antimicrobial activity against various bacteria and fungi, suggesting a potential role for benzothiazole derivatives in addressing resistant microbial infections (Nikulsinh Sarvaiya et al., 2019).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S3/c1-4-6-14-25(3)34(30,31)17-9-7-16(8-10-17)21(27)24-22-26(13-5-2)19-12-11-18(33(23,28)29)15-20(19)32-22/h2,7-12,15H,4,6,13-14H2,1,3H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHIYAUFYVDQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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